(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Overview
Description
“(4,4-Difluoropiperidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1331775-99-5 . It has a molecular weight of 187.62 and its molecular formula is C6H11F2NO.ClH . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H . The SMILES string representation is FC1(CCNCC1CO)F .
Physical And Chemical Properties Analysis
This compound is a liquid . The exact mass and monoisotopic mass of the compound are 151.08087030 g/mol .
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride appears to be utilized primarily in organic synthesis and catalysis processes. For instance, a catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine was developed to synthesize compounds with significant potential in pest control. The synthesis process involves methanol and yields compounds that exhibit high mortality against Myzus persicae, a type of pest (Zhao et al., 2020). Additionally, the use of palladium nanoparticles, stabilized by specific compounds, in methanol has shown efficiency as recoverable catalysts for Suzuki cross-couplings and Heck reactions under certain conditions, indicating the potential of methanol in enhancing catalysis processes (Moreno-Mañas et al., 2001).
Role in Chemical Synthesis
The compound also finds its use in the synthesis of various complex molecules. A study highlighted the synthesis of α-hydroxy esters based on the glycolate enolate alkylation, utilizing a chiral auxiliary for asymmetric synthesis, where methanol is involved in the process (Jung et al., 2000). Moreover, the synthesis of novel ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles involved the use of compounds like (1-Amino-1H-benzimidazol-2-yl)methanol, which might share structural similarities or synthesis pathways with (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, highlighting its potential role in the synthesis of complex organic compounds (Tumkevičius et al., 2003).
Importance in Material Science
Additionally, this chemical seems to play a role in material science. A study on hydrochloride crystals based on specific radicals investigated the magnetic properties and crystal-stacking structures, contributing to our understanding of material properties and potential applications in various fields (Yong et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKYPPNCKYROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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